molecular formula C18H21N3OS B282611 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No. B282611
M. Wt: 327.4 g/mol
InChI Key: GIWJBXDWEIKPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as MET, is a compound that has gained attention in scientific research due to its unique properties. It is a small molecule that has potential applications in various fields, including medicine, agriculture, and environmental science. In

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione interacts with proteins involved in the cell cycle, such as cyclin-dependent kinases (CDKs), and induces cell cycle arrest. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research involving 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One potential area of study is the development of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione-based drug delivery systems. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione could be used as a carrier molecule to deliver drugs to specific targets, such as cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione and its potential applications in various fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a compound that has gained interest in scientific research due to its unique properties. Its potential applications in various fields, including medicine, agriculture, and environmental science, make it a promising candidate for further study. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper, it is clear that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction between 2-methoxybenzylamine and 2-phenylethyl isothiocyanate. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified through recrystallization and characterized using spectroscopic techniques, such as NMR and IR.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione achieves this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis process.

properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)21-14-20(13-19-18(21)23)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23)

InChI Key

GIWJBXDWEIKPAK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3

solubility

45.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.